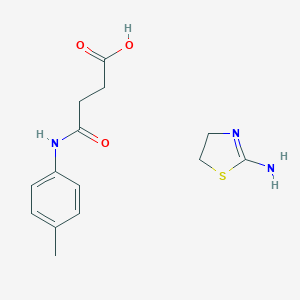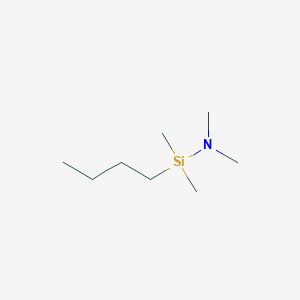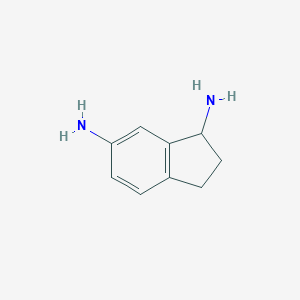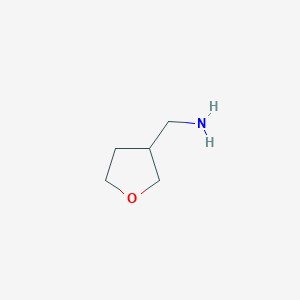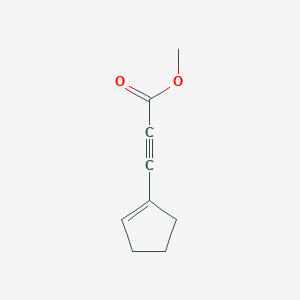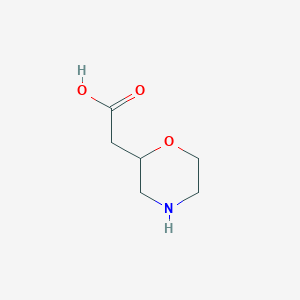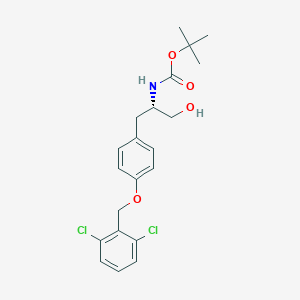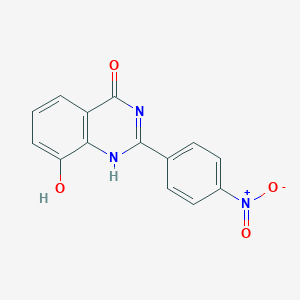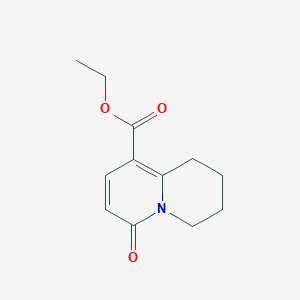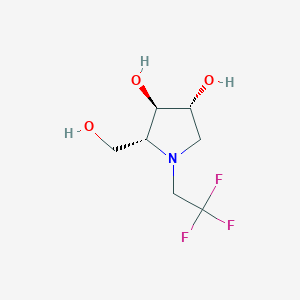
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as L-THP or trifluoroethylpyrrolidine, and it is a chiral molecule that has two enantiomers.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is not fully understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of the hydroxymethyl and pyrrolidine groups.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. However, it has been reported to exhibit low toxicity and high stability under various conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is its chiral nature, which makes it a useful building block in the synthesis of biologically active compounds. It is also stable under various conditions, which makes it a useful precursor in the synthesis of pharmaceuticals and agrochemicals. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale synthesis.
Direcciones Futuras
There are several future directions for the research of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. One of the future directions is the development of new synthesis methods that are more cost-effective and efficient. Another future direction is the exploration of its potential applications in the synthesis of new drugs and agrochemicals. Furthermore, the mechanism of action and biochemical and physiological effects of this compound can be further studied to gain a better understanding of its potential applications.
Métodos De Síntesis
The synthesis of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the reaction of (R)-glycidol and (R)-3,4-dihydroxyproline in the presence of a Lewis acid catalyst. The reaction yields a mixture of diastereomers, which can be separated by column chromatography. The (2R,3R,4R) diastereomer is obtained as a white solid with a high yield and purity.
Aplicaciones Científicas De Investigación
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been used in various scientific research applications due to its unique properties. It has been used as a chiral building block in the synthesis of biologically active compounds. It has also been used as a ligand in asymmetric catalysis reactions. Furthermore, it has been used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
188905-25-1 |
|---|---|
Nombre del producto |
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
Fórmula molecular |
C7H12F3NO3 |
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)3-11-1-5(13)6(14)4(11)2-12/h4-6,12-14H,1-3H2/t4-,5-,6-/m1/s1 |
Clave InChI |
ITBZTMURQMEUAL-HSUXUTPPSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](N1CC(F)(F)F)CO)O)O |
SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
SMILES canónico |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
Sinónimos |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)-, (2R,3R,4R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
